molecular formula C10H8BrF3O B576353 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene CAS No. 1208-41-9

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Cat. No. B576353
CAS RN: 1208-41-9
M. Wt: 281.072
InChI Key: UERFKWZYTJLZAM-UHFFFAOYSA-N
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Description

This compound is a reactant for the stereoselective preparation of alkenyl nitriles via FeCl2-catalyzed oxidation and regioselective intermolecular allylic C-H alkylation with bis-sulfoxide/Pd(OAc)2 catalyst .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .


Chemical Reactions Analysis

The compound is a reactant for stereoselective preparation of alkenyl nitriles via FeCl2-catalyzed oxidation and regioselective intermolecular allylic C-H alkylation with bis-sulfoxide/Pd(OAc)2 catalyst .

Safety And Hazards

The safety data sheet for a related compound, Benzene, indicates that it is a hazardous substance. It is classified as a flammable liquid, can cause skin and eye irritation, and may cause genetic defects and cancer. It is also harmful to aquatic life with long-lasting effects . Another related compound, 4-(Trifluoromethyl)benzyl bromide, is also considered hazardous, causing severe skin burns and eye damage .

Future Directions

The future directions for this compound could involve its use in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence. This is based on research involving 1,4-Bis(trifluoromethyl)benzene, a related compound .

properties

IUPAC Name

1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERFKWZYTJLZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669779
Record name 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

CAS RN

1208-41-9
Record name 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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